Amphocil

Description

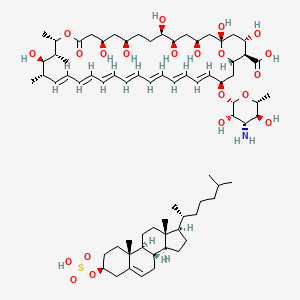

Structure

2D Structure

Propriétés

Numéro CAS |

120895-52-5 |

|---|---|

Formule moléculaire |

C74H119NO21S |

Poids moléculaire |

1390.8 g/mol |

Nom IUPAC |

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C47H73NO17.C27H46O4S/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;19-,21+,22+,23-,24+,25+,26+,27-/m01/s1 |

Clé InChI |

PCTMTFRHKVHKIS-BMFZQQSSSA-N |

SMILES isomérique |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C |

SMILES canonique |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C |

Apparence |

Solid powder |

Autres numéros CAS |

120895-52-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Amphocil Amphotericin Amphotericin B Amphotericin B Cholesterol Dispersion Amphotericin B Colloidal Dispersion Fungizone |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition of Amphocil® (Amphotericin B Colloidal Dispersion)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphocil®, also known as Amphotericin B Colloidal Dispersion (ABCD), represents a significant advancement in the formulation of the potent polyene antifungal agent, Amphotericin B. Developed to mitigate the dose-limiting toxicities associated with conventional Amphotericin B deoxycholate, this compound is a lipid-based formulation that modifies the pharmacokinetic profile of the active drug, leading to an improved therapeutic index. This technical guide provides a comprehensive overview of the chemical composition, physicochemical properties, and analytical methodologies pertinent to this compound.

Chemical Composition

This compound is a sterile, pyrogen-free lyophilized powder for intravenous infusion upon reconstitution. Its core chemical structure is a colloidal dispersion of uniform, disk-shaped nanoparticles formed by the non-covalent complexation of two key components in an equimolar ratio.

Active Pharmaceutical Ingredient (API)

-

Amphotericin B: A macrocyclic polyene antifungal antibiotic produced by Streptomyces nodosus. Its structure features a large lactone ring with a rigid, hydrophobic chain of seven conjugated double bonds and a flexible, hydrophilic polyhydroxyl chain. This amphipathic nature is crucial to its mechanism of action.

Lipid Component

-

Cholesteryl Sulfate: A sulfated derivative of cholesterol that complexes with Amphotericin B in a 1:1 molar ratio.[1][2] This lipid component is pivotal in the formation of the colloidal dispersion and plays a key role in reducing the nephrotoxicity of Amphotericin B.

Molecular and Physicochemical Properties

The complex of Amphotericin B and cholesteryl sulfate forms the basis of this compound's unique properties.

| Property | Value | Reference(s) |

| Molecular Formula | C74H119NO21S | [3] |

| Molecular Weight | ~1390.8 g/mol | [3] |

| Appearance | Yellow to orange lyophilized cake | [4] |

| Structure | Uniform disk-shaped nanoparticles | [2][5] |

| Molar Ratio (AmB:CS) | 1:1 | [2][5] |

| Mean Particle Diameter | ~110 - 140 nm | [6][7] |

| Polydispersity Index (PDI) | < 0.2 (indicating narrow size distribution) | [6] |

| Zeta Potential | Highly negative (< -40 mV) | [6] |

Inactive Ingredients in Lyophilized Formulation

A typical formulation of lyophilized this compound for injection includes several excipients that ensure stability, proper reconstitution, and isotonicity.

| Ingredient | Purpose |

| Sodium Cholesteryl Sulfate | Forms the colloidal dispersion with Amphotericin B |

| Tromethamine | Buffering agent |

| Disodium Edetate Dihydrate (EDTA) | Chelating agent, stabilizer |

| Lactose Monohydrate | Bulking agent, cryoprotectant |

| Hydrochloric Acid/Sodium Hydroxide | pH adjustment |

Mechanism of Action and Role of Formulation

The mechanism of action of this compound is intrinsically linked to its chemical composition and structure.

Antifungal Action of Amphotericin B

Amphotericin B exerts its antifungal effect by binding with high affinity to ergosterol, a primary sterol component of fungal cell membranes. This binding leads to the formation of transmembrane channels or pores, disrupting the osmotic integrity of the membrane. The subsequent leakage of intracellular ions, such as potassium and magnesium, and other small molecules results in fungal cell death.

Caption: Antifungal mechanism of Amphotericin B released from this compound.

Role of Cholesteryl Sulfate in Reducing Toxicity

The formulation of Amphotericin B with cholesteryl sulfate in this compound reduces its toxicity, particularly nephrotoxicity. This is achieved through a preferential interaction with fungal cells over mammalian cells. While Amphotericin B can also bind to cholesterol in mammalian cell membranes, its affinity for ergosterol is significantly higher. The cholesteryl sulfate complex is thought to minimize the interaction of Amphotericin B with mammalian cell cholesterol, thereby reducing host cell damage.

References

- 1. US5194266A - Amphotericin B/cholesterol sulfate composition and method - Google Patents [patents.google.com]

- 2. Frontiers | Amphotericin B colloidal dispersion: an effective drug for the treatment of mucormycosis in China [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. DailyMed - AMPHOTERICIN B injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative Colloidal Stability of Commercial Amphotericin B Nanoformulations Using Dynamic and Static Multiple Light Scattering Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drgermophile.com [drgermophile.com]

The Role of Amphocil (Amphotericin B Cholesteryl Sulfate Complex) in the Treatment of Disseminated Cryptococcosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disseminated cryptococcosis, a life-threatening fungal infection caused predominantly by Cryptococcus neoformans, poses a significant therapeutic challenge, particularly in immunocompromised individuals. Amphotericin B has long been a cornerstone of treatment, but its use is often limited by significant toxicity, most notably nephrotoxicity.[1] Amphocil, a lipid-based formulation of amphotericin B, was developed to mitigate these toxic effects while retaining potent antifungal activity. This technical guide provides an in-depth analysis of this compound's role in treating disseminated cryptococcosis, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways.

Mechanism of Action

This compound, like other amphotericin B formulations, exerts its antifungal effect by targeting ergosterol, a primary sterol in the fungal cell membrane.[2][3] The binding of amphotericin B to ergosterol disrupts the membrane's integrity, leading to the formation of transmembrane channels.[2][4] This results in the leakage of intracellular ions and other essential molecules, ultimately leading to fungal cell death.[2][3] Additionally, amphotericin B can cause auto-oxidation of the cell membrane, releasing lethal free radicals and inducing a strong oxidative burst within the fungal cell.[3][5] Lipid formulations like this compound are designed to have a higher affinity for fungal ergosterol than for mammalian cholesterol, which is theorized to contribute to their improved safety profile.[1]

Efficacy and Safety Data

Clinical and preclinical studies have evaluated the efficacy and safety of this compound in treating disseminated cryptococcosis, often comparing it to conventional amphotericin B deoxycholate (AmB-D) and other lipid formulations.

Preclinical Efficacy in a Murine Model of Disseminated Cryptococcosis

A study in a murine model of disseminated cryptococcosis demonstrated that this compound (ABCD) was as effective as amphotericin B deoxycholate suspension (ABDS) on a milligram-per-kilogram basis.[6] Notably, due to its reduced toxicity, higher doses of ABCD could be administered, leading to greater efficacy.[6]

| Treatment Group | Dose (mg/kg) | Outcome |

| ABDS | 3.2 | Acutely lethal in 100% of mice[6] |

| ABCD | 19.2 | Resulted in two early deaths[6] |

| ABCD vs. ABDS | 0.8 | No difference in organ burdens[6] |

| ABCD vs. ABDS | 12.8 vs. 0.8 | Decreased liver burdens with ABCD (P < 0.05)[6] |

| ABCD vs. ABDS | 19.2 vs. 0.8 | Decreased liver and spleen burdens with ABCD (P < 0.05)[6] |

Clinical Efficacy and Safety in AIDS-Associated Cryptococcal Meningitis

A randomized, double-blind clinical trial compared two doses of liposomal amphotericin B with conventional amphotericin B deoxycholate for the treatment of AIDS-associated acute cryptococcal meningitis. While this study did not specifically use this compound, it provides valuable comparative data for a similar lipid formulation.

| Treatment Group | Dose (mg/kg/day) | N | Overall Mortality (10 weeks) | Infusion-Related Reactions (vs. AmB-D) | Nephrotoxicity (Doubling of Serum Creatinine vs. AmB-D) |

| Amphotericin B Deoxycholate | 0.7 | 87 | 11.6% (no significant difference among groups) | - | - |

| Liposomal Amphotericin B | 3 | 86 | 11.6% (no significant difference among groups) | Significantly lower (P < 0.001) | Significantly fewer patients (P = 0.004) |

| Liposomal Amphotericin B | 6 | 94 | 11.6% (no significant difference among groups) | Significantly lower (P < 0.001) | Not significantly different |

Data from a study comparing liposomal amphotericin B to conventional amphotericin B deoxycholate.[7]

Another study comparing amphotericin B lipid complex (ABLC) to AmB-D in AIDS-associated cryptococcal meningitis found that ABLC had significant activity with less hematologic and renal toxicity.[8]

| Parameter | ABLC | AmB-D |

| Toxicity | ||

| Transfusion Requirements | Significantly lower[8] | Significantly higher[8] |

| Mean Hemoglobin Decrease | Significantly lower[8] | Significantly higher[8] |

| Mean Creatinine Increase | Significantly lower[8] | Significantly higher[8] |

| Efficacy (ABLC at 5 mg/kg) | ||

| Symptom/Sign Resolution | 86% (18/21)[8] | - |

| Negative CSF Cultures | 42% (8/19)[8] | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of experimental protocols from key studies.

Murine Model of Disseminated Cryptococcosis

-

Infection: Mice were infected with Cryptococcus neoformans.

-

Treatment Groups:

-

Administration: Intravenous administration three times per week for two weeks.[6]

-

Endpoints: Survival and fungal burdens in organs.[6]

Randomized Clinical Trial in AIDS-Associated Cryptococcal Meningitis

-

Study Design: Randomized, double-blind clinical trial.[7]

-

Patient Population: Patients with AIDS and acute cryptococcal meningitis.[7]

-

Treatment Arms:

-

Endpoints: Efficacy (clinical and microbiological response) and safety (infusion-related reactions, nephrotoxicity).[7]

Conclusion

This compound represents a significant advancement in the treatment of disseminated cryptococcosis. Its lipid-based formulation allows for the administration of higher, more effective doses of amphotericin B with a reduced risk of the severe toxicities associated with the conventional deoxycholate formulation.[6][9] While direct comparative data with newer lipid formulations in large-scale trials for cryptococcosis are limited, the available evidence from preclinical and related clinical studies underscores its favorable therapeutic index. For researchers and drug development professionals, the continued exploration of lipid-based delivery systems for potent but toxic antifungal agents remains a critical area of investigation to improve outcomes for patients with life-threatening fungal infections.

References

- 1. drgermophile.com [drgermophile.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Frontiers | Synergistic antifungal interaction of N-(butylcarbamothioyl) benzamide and amphotericin B against Cryptococcus neoformans [frontiersin.org]

- 5. Amphotericin B mediates killing in Cryptococcus neoformans through the induction of a strong oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of amphotericin B colloidal dispersion compared with those of amphotericin B deoxycholate suspension for treatment of disseminated murine cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of 2 doses of liposomal amphotericin B and conventional amphotericin B deoxycholate for treatment of AIDS-associated acute cryptococcal meningitis: a randomized, double-blind clinical trial of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amphotericin B lipid complex compared with amphotericin B in the treatment of cryptococcal meningitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview of amphotericin B colloidal dispersion (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

The history and development of Amphocil

An In-depth Technical Guide to the History and Development of Amphocil (Amphotericin B Cholesteryl Sulfate Complex)

Introduction

Amphotericin B, a polyene macrolide antibiotic, has been a cornerstone in the treatment of systemic fungal infections for decades. Its broad spectrum of activity and fungicidal nature make it a potent therapeutic agent. However, the clinical utility of its conventional formulation, amphotericin B deoxycholate (DAmB), is significantly hampered by dose-limiting toxicities, most notably nephrotoxicity and infusion-related reactions.[1][2][3] This prompted the development of lipid-based formulations to improve the safety profile of amphotericin B while maintaining its antifungal efficacy.[4][5] this compound, also known as Amphotericin B Colloidal Dispersion (ABCD), is one such second-generation lipid formulation, developed as a discoidal complex of amphotericin B and cholesteryl sulfate.[6][7] This guide provides a comprehensive technical overview of the history, development, mechanism of action, and key experimental data related to this compound.

History and Development

The journey of this compound began with the need for a less toxic alternative to conventional amphotericin B. Research focused on associating the amphotericin B molecule with lipids to alter its pharmacokinetic properties and reduce its interaction with mammalian cell membranes, thereby decreasing toxicity.[5]

-

1955: Amphotericin B was first isolated from Streptomyces nodosus.[8]

-

Late 1950s: The conventional formulation with deoxycholate (Fungizone®) was developed and became the standard of care for invasive fungal infections.[5]

-

1980s-1990s: The significant toxicities of DAmB spurred the development of lipid-based formulations.

-

1993: this compound received its first approval, marking a significant step towards safer amphotericin B therapy.[9]

-

Post-Approval: Further clinical studies were conducted to evaluate its efficacy and safety in various patient populations, including those with invasive fungal infections who were refractory to or intolerant of conventional therapy.[10]

The core rationale for this compound's development is illustrated below.

Chemical Composition and Physicochemical Properties

This compound is a sterile, pyrogen-free lyophilized product for intravenous administration. It is an equimolar complex of amphotericin B and cholesteryl sulfate.[11] Upon reconstitution, it forms a colloidal dispersion of microscopic, uniform, disc-shaped particles with a mean hydrodynamic diameter of approximately 115 nm.[7][12]

Table 1: Physicochemical Properties of this compound

| Property | Description | Reference |

| Active Ingredient | Amphotericin B | [11] |

| Lipid Component | Cholesteryl Sulfate (Sodium Salt) | [7][11] |

| Molar Ratio | Amphotericin B : Cholesteryl Sulfate (1:1) | [7][12] |

| Structure | Uniform, disc-shaped, thermodynamically stable complexes | [7][12] |

| Mean Diameter | ~115 nm | [7][12] |

Mechanism of Action

The antifungal activity of this compound is derived from its active component, amphotericin B. The lipid formulation primarily serves to reduce toxicity by altering the drug's distribution.

-

Binding to Ergosterol: Amphotericin B binds with high affinity to ergosterol, the primary sterol in the fungal cell membrane.[1][13]

-

Pore Formation: This binding disrupts the membrane, forming transmembrane channels or pores.[13][14]

-

Ion Leakage: These pores increase membrane permeability, allowing the leakage of essential intracellular components, particularly monovalent ions like potassium.[1][13]

-

Fungal Cell Death: The loss of ionic gradients and essential molecules leads to fungal cell death.[13][14]

The cholesteryl sulfate complex in this compound is thought to reduce toxicity by minimizing the binding of amphotericin B to cholesterol in mammalian cell membranes, for which it has a lower affinity.[1] The lipid formulation is preferentially taken up by the reticuloendothelial system, leading to higher concentrations in tissues like the liver and spleen and lower concentrations in the kidneys, the primary site of toxicity.[7]

Pharmacokinetics

The pharmacokinetic profile of this compound differs significantly from that of conventional amphotericin B, which accounts for its improved safety.

Table 2: Comparative Pharmacokinetics of this compound vs. DAmB

| Parameter | This compound (ABCD) | Conventional Amphotericin B (DAmB) | Reference |

| Peak Serum Conc. (Cmax) | Lower | Higher | [7][11] |

| Area Under Curve (AUC) | Similar | Similar | [11] |

| Volume of Distribution (Vd) | Higher (reflects tissue uptake) | Lower | [15] |

| Plasma Clearance | More rapid | Slower | [16] |

| Terminal Half-life | Longer / Prolonged | ~24 hours, then ~15 days | [7][11][17] |

| Tissue Distribution | Predominantly in the liver | Higher concentrations in the kidney | [7][15] |

Efficacy Data

Preclinical Efficacy

Animal models of systemic fungal infections have been crucial in establishing the efficacy of this compound. These studies indicated a better therapeutic ratio for this compound compared to DAmB.[11]

Table 3: Summary of Preclinical Efficacy in Murine Aspergillosis Model

| Treatment Group (Dose) | Survival Rate (High Inoculum) | Survival Rate (Low Inoculum) | Reference |

| No Treatment | ~9% (1/11 died) | 50% | [6] |

| DAmB (0.8 mg/kg) | 100% | Not specified | [6] |

| This compound (0.8 mg/kg) | Not specified | ~80% (Significant prolongation) | [6] |

| This compound (4 mg/kg) | ~70% | Not specified | [6] |

| This compound (8 mg/kg) | ~90% (Significant prolongation) | ~90% (Significant prolongation) | [6] |

Note: In these studies, while survival was prolonged, no formulation effected a complete cure in all animals. Efficacy varied with the severity of the infection.[6]

Clinical Efficacy

Clinical trials have demonstrated this compound's efficacy against a range of invasive fungal infections in patients who failed or were intolerant to conventional therapy.

Table 4: Clinical Efficacy of this compound in a Phase I Study

| Infection Type | Complete or Partial Response Rate | Reference |

| All Infections | 52% | [18] |

| Fungemia | 53% (Complete responses) | [18] |

| Pneumonia | 52% (Complete or partial responses) | [18] |

Note: This study involved 75 marrow transplant patients with invasive fungal infections, primarily from Aspergillus or Candida species.[18]

Safety and Tolerability

While developed to be safer than DAmB, this compound is associated with a distinct side-effect profile. It demonstrates significantly less nephrotoxicity but is noted for a high rate of infusion-related side effects.[11][19][20]

Table 5: Adverse Events Associated with this compound

| Adverse Event | Incidence/Notes | Reference |

| Infusion-Related Reactions | ||

| Chills | 94% (15/16 patients in one study) | [19] |

| Fever | Occurred with chills in 14/16 patients | [19] |

| Hypotension | 25% (4/16 patients) | [19] |

| Tachycardia | 44% (7/16 patients) | [19] |

| Nausea/Vomiting | 31% (5/16 patients) | [19] |

| Dyspnoea | 19% (3/16 patients) | [19] |

| Renal Toxicity | Significantly better tolerated and less nephrotoxic than DAmB. No appreciable renal toxicity was observed at any dose level in a Phase I study. | [16][18][21] |

| Anemia | Common | [11] |

Note: Due to severe infusion-related side effects, one clinical trial evaluating this compound for prophylaxis in neutropenic patients was terminated prematurely.[19]

Experimental Protocols

Preparation of Lipid-Based Formulations (General Method)

The thin-film hydration method is a common technique for preparing liposomes and lipid-based drug formulations.[22][23][24]

-

Lipid Dissolution: The lipid components (e.g., cholesteryl sulfate) and the active pharmaceutical ingredient (e.g., amphotericin B) are dissolved in a suitable organic solvent or solvent mixture (e.g., chloroform:methanol).[22][24]

-

Film Formation: The organic solvent is evaporated under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.[22][24]

-

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., HEPES buffer). The mixture is agitated, causing the lipid film to swell and form multilamellar vesicles (MLVs).[22][24]

-

Sizing (Optional): To achieve a uniform particle size, the liposomal dispersion can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[22][23]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing. The broth microdilution method is commonly used.[25][26][27]

-

Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI 1640) to a specific cell density (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).[28]

-

Drug Dilution: Serial two-fold dilutions of the antifungal agent (this compound) are prepared in a 96-well microtiter plate.

-

Inoculation: Each well containing the drug dilution is inoculated with the fungal suspension. Control wells (drug-free and inoculum-free) are included.

-

Incubation: The microtiter plate is incubated at 35°C for a specified period (e.g., 24-48 hours).[28]

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of the drug that prevents visible growth of the fungus. The endpoint can be read visually or spectrophotometrically.[28]

In Vivo Efficacy Model (Systemic Murine Aspergillosis)

Animal models are essential for evaluating the in vivo performance of new antifungal formulations.[29][30]

-

Immunosuppression: Mice (e.g., CD-1 strain) are rendered neutropenic using agents like cyclophosphamide to make them susceptible to fungal infection.[31]

-

Infection: A suspension of Aspergillus fumigatus conidia is injected intravenously to establish a systemic infection.[6]

-

Treatment Initiation: Therapy begins at a set time post-infection (e.g., 24 hours).[6]

-

Drug Administration: Groups of mice receive different treatments: a vehicle control, conventional amphotericin B, or various doses of this compound (e.g., 0.8, 4, 8 mg/kg). The drug is administered intravenously.[6]

-

Monitoring and Endpoints: The primary endpoint is survival, with deaths tallied daily for a set period (e.g., 9 days). Secondary endpoints can include determining the fungal burden (CFU) in target organs (e.g., kidneys, brain) of surviving animals.[6][32]

Conclusion

This compound (Amphotericin B Colloidal Dispersion) represents a significant milestone in the evolution of antifungal therapy. Developed as a 1:1 molar complex of amphotericin B and cholesteryl sulfate, its primary innovation was the creation of a lipid-based formulation that alters the drug's pharmacokinetic profile to reduce the severe nephrotoxicity associated with conventional amphotericin B. While it successfully lowered renal toxicity, clinical use revealed a high incidence of infusion-related side effects. Preclinical and clinical studies have confirmed its efficacy against a broad range of invasive fungal infections. The development of this compound paved the way for other lipid formulations and underscored the principle that modifying a drug's delivery system can fundamentally improve its therapeutic index, a concept that continues to drive innovation in drug development.

References

- 1. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Amphotericin B: side effects and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Efficacies of Four Amphotericin B Formulations—Fungizone, Amphotec (this compound), AmBisome, and Abelcet—against Systemic Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Amphotericin B - Wikipedia [en.wikipedia.org]

- 9. thepharmaletter.com [thepharmaletter.com]

- 10. Amphotericin B lipid complex for invasive fungal infections: analysis of safety and efficacy in 556 cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overview of amphotericin B colloidal dispersion (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]

- 14. pillintrip.com [pillintrip.com]

- 15. UpToDate 2018 [doctorabad.com]

- 16. Amphotericin B colloidal dispersion. Pre-clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 18. experts.umn.edu [experts.umn.edu]

- 19. Amphotericin B colloidal dispersion (this compound) vs fluconazole for the prevention of fungal infections in neutropenic patients: data of a prematurely stopped clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparison of Adverse Event Profiles of Amphotericin B Formulations Using Real-World Data - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phase I study of amphotericin B colloidal dispersion for the treatment of invasive fungal infections after marrow transplant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Liposome preparation [bio-protocol.org]

- 23. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vitro antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. reviberoammicol.com [reviberoammicol.com]

- 27. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 29. vibiosphen.com [vibiosphen.com]

- 30. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 31. Peroral Amphotericin B Polymer Nanoparticles Lead to Comparable or Superior In Vivo Antifungal Activity to That of Intravenous Ambisome® or Fungizone™ - PMC [pmc.ncbi.nlm.nih.gov]

- 32. In Vivo Efficacy of Amphotericin B against Four Candida auris Clades [mdpi.com]

An In-depth Technical Guide to the Pharmacokinetics of Amphocil (Amphotericin B Colloidal Dispersion) In Vivo

Amphocil, also known as Amphotericin B Colloidal Dispersion (ABCD), represents a significant advancement in the formulation of the potent, broad-spectrum antifungal agent, Amphotericin B. As a lipid-based formulation, this compound was designed to mitigate the substantial toxicities, particularly nephrotoxicity, associated with the conventional deoxycholate formulation (D-AMB) while preserving its antifungal efficacy. This guide provides a detailed examination of the in vivo pharmacokinetics of this compound, tailored for researchers and drug development professionals.

Core Mechanism of Action: Amphotericin B

The antifungal activity of this compound is conferred by its active moiety, Amphotericin B. The mechanism is primarily driven by its high affinity for ergosterol, the principal sterol in fungal cell membranes.[1][2][3]

-

Ergosterol Binding: Amphotericin B binds irreversibly to ergosterol, creating a drug-sterol complex.[1]

-

Pore Formation: This complex aggregates within the membrane to form transmembrane channels or pores.[2][4][5]

-

Ionic Imbalance: These pores disrupt the membrane's integrity, allowing for the leakage of essential intracellular monovalent ions, such as K+, Na+, H+, and Cl-, leading to depolarization and ultimately, fungal cell death.[2][3]

-

Oxidative Damage: A secondary mechanism involves the generation of free radicals, which contributes to oxidative damage to the fungal cell.[3][4]

-

Host Cell Toxicity: The drug's notorious toxicity stems from its ability to also bind to cholesterol in mammalian cell membranes, though with a lower affinity than for ergosterol. This interaction is the primary cause of infusion-related reactions and nephrotoxicity.[2][4]

The following diagram illustrates the primary mechanism of action of Amphotericin B.

Pharmacokinetic Profile of this compound

This compound is an equimolar mixture of amphotericin B and cholesteryl sulfate, which forms uniform, disc-shaped particles approximately 122 nm in diameter.[6][7] These structural characteristics lead to a pharmacokinetic profile distinct from both conventional D-AMB and other lipid formulations like liposomal Amphotericin B (L-AMB).

Compared to conventional D-AMB, this compound allows for the administration of higher daily doses (up to 7 mg/kg).[6] It exhibits a lower peak serum concentration (Cmax), a similar area under the concentration-time curve (AUC), and a longer half-life.[6] The lipid formulation of this compound results in a significantly different volume of distribution compared to other formulations, which heavily influences its tissue penetration and clearance.[8]

| Parameter | This compound (ABCD/ABLC*) | Liposomal AmB (L-AMB) | Conventional AmB (D-AMB) |

| Recommended Dose | 5 mg/kg/day[3][8] | 3-5 mg/kg/day[8] | 0.5-1 mg/kg/day[3] |

| Peak Concentration (Cmax) | Lower than D-AMB[6] (~2 µg/mL at standard dose[8]) | Highest of all formulations[9] | ~2 µg/mL at standard dose[8] |

| Area Under Curve (AUC) | Similar to D-AMB[6] | Significantly higher than D-AMB[9] | Baseline |

| Volume of Distribution (Vd) | Very large and variable (up to 131 L/kg)[8] | Small (~0.1-0.2 L/kg)[8] | 0.5-2.0 L/kg[8] |

| Half-life (t½) | Longer than D-AMB[6] | Long terminal half-life (~152 h)[10] | Initial: ~24 hours; Terminal: ~15 days[1] |

| Pharmacokinetics | Non-linear[8] | Non-linear[8] | Linear |

| Primary Tissue Distribution | Liver, spleen, lungs[3][11] | Reticuloendothelial System (RES) | Broadly distributed[3] |

Note: Amphotericin B Lipid Complex (ABLC) and Amphotericin B Colloidal Dispersion (ABCD/Amphocil) are structurally similar and often grouped in comparative studies. Data for ABLC is used to represent this compound where specific ABCD data is unavailable.

Experimental Protocols for In Vivo Assessment

The pharmacokinetic properties of this compound have been characterized through rigorous preclinical and clinical studies. Animal models are essential for evaluating drug combinations and defining PK/PD relationships in vivo.[12]

-

Animal Models:

-

Infection Models: To study efficacy and tissue distribution in a disease state, murine models of invasive fungal infections are commonly used. For instance, in studies of invasive pulmonary aspergillosis, BALB/c mice are first immunosuppressed (e.g., with cyclophosphamide and cortisone) and then inoculated intranasally with a suspension of Aspergillus fumigatus conidia.[11]

-

Pharmacokinetic Studies: Healthy male Wistar or Sprague-Dawley (SD) rats are frequently used to determine fundamental pharmacokinetic parameters following intravenous administration of different Amphotericin B formulations.[9]

-

-

Drug Administration and Sampling:

-

This compound is administered intravenously (i.v.), typically as a single bolus injection via a tail vein.[9]

-

Serial blood samples are collected at predetermined time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Plasma is separated by centrifugation and stored frozen until analysis.[9]

-

For biodistribution studies, animals are euthanized at various time points, and tissues of interest (liver, spleen, lungs, kidneys) are harvested.[11]

-

-

Bioanalytical Method:

-

The concentration of Amphotericin B in plasma and tissue homogenates is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[13]

-

-

Pharmacokinetic Analysis:

-

Plasma concentration-time data for each subject is analyzed using non-compartmental methods.[9]

-

Software such as PKSolver is used to calculate key parameters:

-

AUC (Area Under the Curve): Calculated using the linear trapezoidal rule.[9]

-

t½ (Half-life): Determined as 0.693/K, where K is the elimination rate constant derived from the terminal slope of the log-concentration-time curve.[9]

-

Vss (Volume of Distribution at Steady State): Calculated as Clearance (Cl) × Mean Residence Time (MRT).[9]

-

Cl (Clearance): Calculated as Dose / AUC₀₋∞.[9]

-

-

The diagram below outlines a typical workflow for an in vivo pharmacokinetic study of this compound.

Conclusion

This compound (Amphotericin B Colloidal Dispersion) possesses a unique pharmacokinetic profile characterized by a large volume of distribution, prolonged half-life, and lower peak plasma concentrations compared to conventional amphotericin B. This profile facilitates the delivery of higher drug doses with an improved safety margin, particularly reduced nephrotoxicity. The extensive distribution into tissues of the reticuloendothelial system, such as the liver, spleen, and lungs, is critical for its efficacy in treating deep-seated systemic fungal infections. Understanding these detailed pharmacokinetic properties through well-defined experimental protocols is paramount for optimizing therapeutic regimens and guiding the development of future antifungal agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]

- 3. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Overview of amphotericin B colloidal dispersion (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative Analysis of Amphotericin B Lipid Complex and Liposomal Amphotericin B Kinetics of Lung Accumulation and Fungal Clearance in a Murine Model of Acute Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Amphocil's Spectrum of Activity Against Pathogenic Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphocil, a formulation of amphotericin B cholesteryl sulfate complex, represents a significant advancement in the management of invasive fungal infections. As a member of the polyene class of antifungals, its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[1][2][3] This interaction disrupts membrane integrity, leading to the formation of pores, leakage of intracellular contents, and ultimately, fungal cell death.[2][4] This guide provides a comprehensive overview of this compound's in vitro spectrum of activity against a wide range of pathogenic fungi, details the standardized methodologies for its evaluation, and illustrates the key cellular pathways involved in its mechanism of action and the fungal response.

Antifungal Spectrum of Activity

This compound exhibits a broad spectrum of activity against numerous clinically relevant yeasts and molds. The following tables summarize the in vitro susceptibility of various pathogenic fungi to amphotericin B, with data primarily derived from studies utilizing the Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods. It is important to note that minimum inhibitory concentration (MIC) values can vary based on the specific formulation of amphotericin B tested and the methodology employed.

Table 1: In Vitro Activity of Amphotericin B against Candida Species

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | 0.25 - 0.5 | 0.5 - 1 | 0.125 - 1 |

| Candida glabrata | 0.25 - 1 | 0.5 - 2 | 0.25 - 2 |

| Candida parapsilosis | 0.5 | 1 | 0.125 - 1 |

| Candida tropicalis | 0.5 | 1 | 0.125 - 1 |

| Candida krusei | 1 | 2 | 0.125 - 2 |

| Candida auris | 1 | 2 | 0.5 - 2 |

| Candida lusitaniae | 0.5 | 1 | 0.125 - 1 |

Data compiled from multiple sources utilizing CLSI M27-A3 methodology.[5][6][7]

Table 2: In Vitro Activity of Amphotericin B against Aspergillus Species

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Aspergillus fumigatus | 1 | 2 | 0.25 - 4 |

| Aspergillus flavus | 1 | 2 | 0.5 - 4 |

| Aspergillus niger | 1 | 2 | 0.5 - 2 |

| Aspergillus terreus | 2 | 4 | 1 - >16 |

Data compiled from multiple sources utilizing CLSI M38-A2 methodology.[8][9][10] Note: Aspergillus terreus often exhibits reduced susceptibility to amphotericin B.[11]

Table 3: In Vitro Activity of Amphotericin B against Cryptococcus Species

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Cryptococcus neoformans | 0.5 | 1 | 0.125 - 2 |

| Cryptococcus gattii | 0.5 | 1 | 0.25 - 1 |

Data compiled from multiple sources utilizing CLSI M27-A3 methodology.[12][13][14]

Table 4: In Vitro Activity of Amphotericin B against Endemic Mycoses

| Organism | MIC Range (µg/mL) |

| Histoplasma capsulatum | 0.03 - 1 |

| Blastomyces dermatitidis | 0.03 - 0.5 |

| Coccidioides immitis/posadasii | 0.078 - 2.5 |

Data compiled from multiple sources.[11][15][16][17]

Experimental Protocols

The determination of in vitro antifungal activity of this compound is predominantly performed using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI).

CLSI M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts

This method is utilized for testing Candida species and Cryptococcus neoformans.

-

Preparation of Antifungal Agent: A stock solution of amphotericin B is prepared and serially diluted in RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).[5]

-

Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to that of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]

-

Incubation: The microdilution plates containing the antifungal dilutions and the yeast inoculum are incubated at 35°C.[18]

-

Reading of Results: The minimum inhibitory concentration (MIC) is determined visually after 24-48 hours of incubation as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.[18]

CLSI M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi

This method is employed for testing molds such as Aspergillus species.

-

Preparation of Antifungal Agent: Similar to the M27-A3 method, serial dilutions of amphotericin B are prepared in RPMI 1640 medium.[9]

-

Inoculum Preparation: A conidial suspension is prepared from a mature culture on potato dextrose agar. The turbidity of the suspension is adjusted spectrophotometrically and then diluted in RPMI 1640 medium to obtain a final inoculum density of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[9]

-

Incubation: The microdilution plates are incubated at 35°C for 48-72 hours.[19]

-

Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that shows 100% inhibition of growth.[19]

Visualizations

Fungal Ergosterol Biosynthesis Pathway

The primary target of this compound is ergosterol, a vital component of the fungal cell membrane. The following diagram illustrates the key steps in the ergosterol biosynthesis pathway, highlighting the enzymes that are often targets for antifungal drugs.

References

- 1. davidmoore.org.uk [davidmoore.org.uk]

- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]

- 5. jidc.org [jidc.org]

- 6. pnas.org [pnas.org]

- 7. njccwei.com [njccwei.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-Dose Pharmacodynamics of Amphotericin B against Aspergillus Species in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amphotericin B cholesteryl sulfate complex (ABCD) | Johns Hopkins ABX Guide [hopkinsguides.com]

- 12. Antifungal Susceptibilities of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reviberoammicol.com [reviberoammicol.com]

- 14. Cryptococcus neoformans-Cryptococcus gattii Species Complex: an International Study of Wild-Type Susceptibility Endpoint Distributions and Epidemiological Cutoff Values for Amphotericin B and Flucytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Uniform Susceptibility of Various Strains of Coccidioides immitis to Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Antifungal Susceptibility Profile and Correlation of Mycelial and Yeast Forms of Molecularly Characterized Histoplasma capsulatum Strains from India - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. antibiotics.or.jp [antibiotics.or.jp]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Therapeutic Potential of Amphocil (Amphotericin B Colloidal Dispersion)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphocil, a colloidal dispersion of amphotericin B, represents a significant advancement in the formulation of this potent, broad-spectrum antifungal agent. By complexing amphotericin B with cholesteryl sulfate, this compound was developed to mitigate the well-documented toxicities associated with the conventional deoxycholate formulation, particularly nephrotoxicity and infusion-related reactions. This technical guide provides a comprehensive exploration of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols. Visualizations of the mechanism of action and experimental workflows are provided to facilitate a deeper understanding of its pharmacological profile and evaluation process.

Introduction

Amphotericin B has long been a cornerstone in the treatment of severe, life-threatening systemic fungal infections. Its broad spectrum of activity and fungicidal action make it an invaluable therapeutic option. However, its clinical utility has been hampered by significant adverse effects. This compound (also known as Amphotec) is a lipid-based formulation designed to improve the therapeutic index of amphotericin B.[1] It is an equimolar mixture of amphotericin B and cholesteryl sulfate, forming disc-like structures.[2][3] This formulation alters the pharmacokinetic profile of the drug, leading to reduced peak plasma concentrations and a different tissue distribution compared to conventional amphotericin B, which is thought to contribute to its improved safety profile.[2][3]

Mechanism of Action

The primary mechanism of action of amphotericin B, the active moiety in this compound, involves its interaction with ergosterol, the principal sterol in fungal cell membranes. This interaction leads to the formation of transmembrane pores or channels, disrupting the membrane's integrity.[4][5] The consequence is an increased permeability, allowing the leakage of essential intracellular ions such as potassium, sodium, hydrogen, and chloride, which ultimately leads to fungal cell death.[4] While amphotericin B has a higher affinity for ergosterol than for cholesterol, the main sterol in mammalian cell membranes, some binding to cholesterol does occur, which is the basis for its toxicity in host cells.[4] Additionally, there is evidence to suggest that amphotericin B can induce oxidative stress within fungal cells, contributing to its fungicidal effect.[4][6]

References

- 1. Preclinical Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Antifungal Activity of Liposomal Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amphotericin B Colloidal Dispersion (ABCD) - Doctor Fungus [drfungus.org]

- 3. Overview of amphotericin B colloidal dispersion (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amphotericin B - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Amphotericin B? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Amphocil® Dosage Calculation in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphocil® (Amphotericin B Colloidal Dispersion, ABCD) is a lipid-based formulation of Amphotericin B, a polyene antifungal agent with a broad spectrum of activity. Its formulation as a colloidal dispersion of disc-like particles composed of amphotericin B and cholesteryl sulfate reduces the nephrotoxicity associated with conventional amphotericin B deoxycholate (Fungizone®), allowing for the administration of higher, more effective doses. These application notes provide a comprehensive guide to calculating and administering this compound® in murine models of systemic fungal infections, primarily focusing on candidiasis and aspergillosis. The protocols and data presented are synthesized from various preclinical studies to aid researchers in designing and executing robust in vivo efficacy experiments.

Data Summary of this compound® Dosage and Efficacy in Murine Models

The following tables summarize quantitative data from studies utilizing this compound® (ABCD) in murine models of systemic fungal infections. These data can serve as a starting point for dose-range finding studies.

Table 1: this compound® (ABCD) Dosage and Efficacy in Murine Models of Systemic Aspergillosis

| Mouse Strain | Fungal Strain | Inoculum Size | Immunosuppression | This compound® (ABCD) Dose (mg/kg) | Treatment Regimen | Key Outcomes |

| CD-1 | Aspergillus fumigatus | 8 x 10⁶ conidia (i.v.) | None | 0.8, 4, 8 | Intravenous, daily | Prolonged survival, but less effective than conventional AmB at 0.8 mg/kg in one study.[1][2] |

| DBA/2 | Aspergillus fumigatus | 2.2 x 10⁴ conidia (i.n.) | Triamcinolone | 8, 16 | Intravenous, daily for 10 days | Modest activity at 8 mg/kg; potential toxicity at 16 mg/kg.[3] |

Table 2: Amphotericin B Formulation Dosage and Efficacy in Murine Models of Systemic Candidiasis

| Mouse Strain | Fungal Strain | Inoculum Size | Immunosuppression | Drug Formulation | Dose (mg/kg) | Treatment Regimen | Key Outcomes |

| BALB/c | Candida albicans | 10⁶ yeast cells (i.v.) | None | Oral Cochleate-Amphotericin B (CAMB) | 0.5, 1, 2.5, 5, 10, 20 | Oral, daily for 15 days | 100% survival at all doses; dose-dependent reduction in kidney and lung fungal burden.[4][5] |

| ICR/Swiss | Candida albicans | 10⁶ CFU (i.v.) | Neutropenic | Amphotericin B | 0.08 - 20 (total dose) | Intraperitoneal, over 72 hours | Dose-dependent killing; Peak serum level/MIC ratio best predictor of efficacy.[6] |

| Immunocompromised | Candida spp. | Species-dependent | Cyclophosphamide | Amphotericin B-Intralipid | 0.4 - 2 | Intravenous, daily for 5 days | Increased survival time compared to conventional AmB.[7] |

Table 3: Pharmacokinetic Parameters of Amphotericin B Formulations in Rodents

| Animal Model | Drug Formulation | Dose (mg/kg) | Cmax (µg/mL) | AUC₀₋₂₄ (µg·h/mL) | Key Findings |

| Rats | Generic ABCD (G-ABCD) | 0.0625 - 10 (i.v.) | 0.05 - 0.82 | 0.50 - 5.29 | Potent antifungal activity correlated with AUC₀₋₂₄/MIC and Cmax/MIC.[8] |

| Rats | Fungizone®, Abelcet®, AmBisome® | 0.8, 5, 5 (i.v.) | - | - | Pronounced differences in pharmacokinetic profiles between formulations.[9] |

| Rats | SCF Liposomal AmB, AmBisome®, Fungizone® | 3 (i.v.) | ~120 | ~320 (for liposomal), ~75 (for Fungizone®) | SCF liposomal formulation showed similar PK to AmBisome® and superior AUC to Fungizone®.[10] |

| Rats | ABCD vs. Conventional AmB | 1, 5 (i.v.) | Reduced peak plasma levels for ABCD | - | Reduced kidney delivery and higher liver concentration with ABCD.[11] |

Experimental Protocols

Preparation of Fungal Inoculum

a) Candida albicans for Systemic Infection Model

-

Streak the C. albicans strain on Sabouraud Dextrose Agar (SDA) and incubate at 37°C for 24-48 hours.

-

Inoculate a single colony into Yeast Extract Peptone Dextrose (YEPD) broth and incubate overnight at 30°C with shaking (approximately 200 rpm).

-

Subculture the overnight culture in fresh YEPD broth and grow to the desired growth phase (typically mid-logarithmic).

-

Harvest the yeast cells by centrifugation (e.g., 2000 rpm for 10 minutes).

-

Wash the cell pellet three times with sterile phosphate-buffered saline (PBS) or sterile saline.

-

Resuspend the final pellet in sterile saline and determine the cell concentration using a hemocytometer.

-

Adjust the final concentration of the inoculum with sterile saline to the desired cell density (e.g., 1 x 10⁶ cells/mL for intravenous injection of 0.1 mL per mouse).[12][13][14] The inoculum should be used within 2 hours of preparation and vortexed regularly to ensure a uniform suspension.[12][13]

b) Aspergillus fumigatus for Systemic Infection Model

-

Grow A. fumigatus on Sabouraud Dextrose Agar plates at 37°C for 5-7 days to allow for conidial formation.

-

Harvest the conidia by flooding the plate with sterile PBS containing 0.05-0.2% Tween 80.

-

Gently scrape the surface with a sterile loop to dislodge the conidia.

-

Filter the conidial suspension through sterile gauze to remove hyphal fragments.

-

Wash the conidia by centrifugation and resuspend in sterile saline.

-

Count the conidia using a hemocytometer and adjust to the desired concentration for infection.

Murine Model of Systemic Fungal Infection

-

Animal Strain: Commonly used mouse strains for fungal infection models include BALB/c, C57BL/6, and outbred strains like CD-1 or ICR.[1][5]

-

Immunosuppression (if required): For many systemic fungal infection models, particularly with Aspergillus, immunosuppression is necessary to establish a robust infection. Common methods include the intraperitoneal administration of cyclophosphamide and/or subcutaneous injection of cortisone acetate.[15] The specific regimen should be optimized for the chosen fungal strain and infection model.

-

Infection: Anesthetize the mice (e.g., using isoflurane). For systemic infection, intravenously inject the prepared fungal inoculum (typically 0.1 mL) into the lateral tail vein.

Preparation and Administration of this compound®

-

Reconstitution: Reconstitute the lyophilized this compound® powder according to the manufacturer's instructions, typically with Sterile Water for Injection. The final concentration for intravenous infusion is often recommended to be 0.1 mg/mL.[16]

-

Administration: Administer this compound® via slow intravenous infusion into the lateral tail vein. The volume of injection for a mouse is typically around 0.2 mL.[17] Warming the tail with a heat lamp or warm water can aid in vasodilation and improve the success of the injection.[17]

Assessment of Efficacy

-

Survival: Monitor the mice daily for signs of illness and record mortality.

-

Fungal Burden: At the end of the study, or at specified time points, euthanize the mice and aseptically harvest organs (e.g., kidneys, liver, spleen, lungs, brain).

-

Homogenize the organs in a known volume of sterile saline.

-

Perform serial dilutions of the homogenates and plate on appropriate agar (e.g., SDA) to determine the number of colony-forming units (CFU) per gram of tissue.

Visualizations

Host Immune Recognition of Fungal Pathogens

The innate immune system plays a crucial role in the initial recognition and response to fungal infections. The following diagram illustrates the key pattern recognition receptors (PRRs) on the surface of innate immune cells, such as macrophages and dendritic cells, that recognize fungal pathogen-associated molecular patterns (PAMPs). This recognition triggers downstream signaling pathways, leading to phagocytosis, the production of inflammatory cytokines, and the activation of adaptive immunity.

Caption: Innate immune recognition of fungal cell wall components.

Experimental Workflow for this compound® Efficacy Testing in a Murine Model

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound® in a murine model of systemic fungal infection.

References

- 1. Comparative Efficacies of Four Amphotericin B Formulations—Fungizone, Amphotec (this compound), AmBisome, and Abelcet—against Systemic Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative efficacies of four amphotericin B formulations--Fungizone, amphotec (this compound), AmBisome, and Abelcet--against systemic murine aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of Oral Cochleate-Amphotericin B in a Mouse Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacodynamics of Amphotericin B in a Neutropenic-Mouse Disseminated-Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Pharmacokinetic and pharmacodynamic profiling of generic amphotericin B colloidal dispersion in a rat model of invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. Comparative pharmacokinetics of amphotericin B after administration of a novel colloidal delivery system, ABCD, and a conventional formulation to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. niaid.nih.gov [niaid.nih.gov]

- 13. niaid.nih.gov [niaid.nih.gov]

- 14. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 17. research.vt.edu [research.vt.edu]

Application Notes and Protocols for Amphocil in Systemic Murine Aspergillosis

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application of Amphocil (amphotericin B colloidal dispersion, ABCD) in the treatment of systemic murine aspergillosis. This document includes summarized quantitative data from comparative efficacy studies and detailed experimental protocols for establishing and evaluating treatment in a mouse model.

Introduction

Systemic aspergillosis, primarily caused by Aspergillus fumigatus, is a life-threatening infection in immunocompromised individuals. Murine models of systemic aspergillosis are crucial for evaluating the efficacy of antifungal agents. This compound is a lipid-based formulation of amphotericin B designed to reduce the nephrotoxicity associated with the conventional deoxycholate formulation (D-AMB), such as Fungizone. This compound consists of a discoidal complex of cholesteryl sulfate and amphotericin B.[1] These protocols and data are intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of this compound.

Data Presentation: Comparative Efficacy of this compound

The efficacy of this compound has been evaluated in murine models of systemic aspergillosis, often in comparison to conventional amphotericin B deoxycholate (Fungizone) and other lipid formulations like AmBisome (L-AMB) and Abelcet (ABLC). The data below, derived from intravenous infection models, summarizes key outcomes such as animal survival and organ fungal burden.

Table 1: Survival Rates in Systemic Murine Aspergillosis Models

This table summarizes the percentage of surviving mice at the end of the study period following treatment with various amphotericin B formulations at different dosages. Two studies with varying infection severity are presented.[1][2]

| Treatment Group | Dose (mg/kg/day) | Survival Rate (Severe Infection)[1] | Survival Rate (Less Severe Infection)[1] |

| No Treatment (Control) | - | 0% | 18% |

| Fungizone (D-AMB) | 0.8 | 40% | 90% |

| This compound (ABCD) | 0.8 | 0% | 60% |

| 4.0 | 10% | 80% | |

| 8.0 | 20% | 80% | |

| AmBisome (L-AMB) | 0.8 | 30% | 100% |

| 4.0 | 50% | 90% | |

| 8.0 | 40% | 100% | |

| Abelcet (ABLC) | 0.8 | 0% | 70% |

| 4.0 | 10% | 80% | |

| 8.0 | 10% | 90% |

Summary of Findings: In these studies, all formulations prolonged survival compared to no treatment.[2] In the severe infection model, AmBisome showed the highest efficacy among the lipid formulations, while this compound and Abelcet were less effective.[1] In the less severe infection model, all lipid formulations demonstrated significant efficacy, with this compound showing comparable results to Abelcet at higher doses.[1]

Table 2: Efficacy Based on Organ Fungal Burden

This table describes the effectiveness of this compound in reducing the fungal burden in the kidneys and brain of surviving mice compared to other formulations. Fungal burden is a critical endpoint for assessing therapeutic efficacy.

| Organ | This compound (ABCD) Efficacy Summary |

| Kidneys | This compound was effective in clearing fungal burden at doses of 4 and 8 mg/kg.[1] However, conventional amphotericin B (Fungizone) at 0.8 mg/kg was superior to equivalent dosages of this compound.[1] |

| Brain | No tested regimen of this compound (up to 8 mg/kg) proved to be more effective than no treatment in clearing fungal burden from the brain.[1] Conventional amphotericin B was superior to all other treatments in clearing the brain.[1] |

Experimental Protocols

The following protocols provide a detailed methodology for establishing a systemic murine aspergillosis model and evaluating the efficacy of this compound.

Protocol 1: Systemic Murine Aspergillosis Model

This protocol details the steps for animal selection, immunosuppression, and infection.

1. Animal Model:

-

Species/Strain: Female CD-1 or male BALB/c mice are commonly used.[1][3]

-

Age/Weight: 6-week-old mice, with an average weight of 20-25 grams.[1]

-

Acclimatization: House the animals for at least 7 days before the experiment under standard laboratory conditions with free access to food and water.

2. Immunosuppression Regimen:

-

To establish a reproducible invasive infection, immunosuppression is required.[4] A common method involves the administration of cyclophosphamide and/or corticosteroids.[3][5]

-

Day -2 (Relative to Infection): Administer cyclophosphamide intraperitoneally (IP) at a dose of 250 mg/kg and cortisone acetate subcutaneously (SC) at 200 mg/kg.[3]

-

Day +3 (Post-Infection): Administer a second dose of cyclophosphamide (200 mg/kg, IP) and cortisone acetate (200 mg/kg, SC) to maintain neutropenia.[3]

-

Antibiotic Prophylaxis: To prevent secondary bacterial infections, administer a broad-spectrum antibiotic such as ceftazidime (5 mg/day, SC) from day 1 to day 6 post-infection.[3]

3. Aspergillus fumigatus Inoculum Preparation:

-

Strain: Use a well-characterized clinical isolate of Aspergillus fumigatus (e.g., Af293).[3]

-

Culture: Grow the fungus on Sabouraud dextrose agar plates at 37°C for 5-7 days.

-

Conidia Harvest: Harvest conidia by washing the plate surface with sterile phosphate-buffered saline (PBS) containing 0.1% Tween 80.

-

Quantification: Filter the suspension through sterile gauze to remove hyphae. Count the conidia using a hemocytometer and adjust the concentration with sterile saline to the desired inoculum size (e.g., 5 x 10⁷ conidia/mL).

4. Infection Procedure:

-

Route: Intravenous (IV) injection via the lateral tail vein.

-

Volume: Inject 0.1 mL of the conidial suspension.

-

Inoculum Size: The inoculum can be adjusted to control the severity of the infection. An inoculum of 5 x 10⁶ conidia/mouse typically results in a less severe infection, while 8 x 10⁶ conidia/mouse leads to a more severe infection model.[1]

Protocol 2: this compound Treatment and Efficacy Assessment

This protocol outlines the procedure for drug administration and the evaluation of therapeutic outcomes.

1. Drug Preparation and Administration:

-

Formulation: Reconstitute this compound (amphotericin B colloidal dispersion) according to the manufacturer's instructions, typically with sterile water for injection.

-

Dosage: Prepare dilutions to administer doses ranging from 0.8 to 8 mg/kg.[1]

-

Administration: Administer the prepared solution intravenously (IV) via the lateral tail vein.

-

Treatment Schedule: Begin treatment 24 hours after fungal inoculation and continue once daily for 7 consecutive days.[1]

2. Efficacy Assessment:

-

Survival Monitoring: Monitor the mice daily for morbidity and mortality for a predefined period (e.g., 21-30 days). Record the day of death for survival analysis.

-

Fungal Burden Analysis (for survivors at study endpoint):

- Humanely euthanize all surviving animals at the end of the observation period.

- Aseptically remove target organs (e.g., kidneys, brain, lungs).

- Weigh each organ and homogenize it in a fixed volume of sterile saline.

- Perform serial ten-fold dilutions of the organ homogenate.

- Plate the dilutions onto Sabouraud dextrose agar.

- Incubate at 37°C for 24-48 hours and count the number of colony-forming units (CFU).

- Calculate the fungal burden as CFU per gram of tissue.

Visualizations

Experimental Workflow Diagram

References

- 1. Comparative Efficacies of Four Amphotericin B Formulations—Fungizone, Amphotec (this compound), AmBisome, and Abelcet—against Systemic Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative efficacies of four amphotericin B formulations--Fungizone, amphotec (this compound), AmBisome, and Abelcet--against systemic murine aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Rodent Models of Invasive Aspergillosis due to Aspergillus fumigatus: Still a Long Path toward Standardization [frontiersin.org]

Utilizing Amphocil® (Amphotericin B) in Cell Culture to Prevent Fungal Contamination: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal contamination is a persistent threat in cell culture, capable of invalidating experimental results and leading to significant losses in time and resources. Amphocil®, a lipid-based formulation of Amphotericin B, is a potent antifungal agent widely used to prevent and eradicate fungal contamination in vitro. This document provides detailed application notes and protocols for the effective use of this compound® in cell culture, with a focus on its mechanism of action, efficacy, and potential cytotoxicity. The information herein is intended to guide researchers in maintaining aseptic cell culture environments and ensuring the integrity of their scientific work.

Amphotericin B, the active ingredient in this compound®, is a polyene macrolide antibiotic derived from Streptomyces nodosus.[1] Its primary mechanism of action involves binding to ergosterol, a key component of fungal cell membranes.[2][3] This binding disrupts the membrane's integrity by forming pores or channels, leading to the leakage of essential intracellular ions and molecules and ultimately causing fungal cell death.[2][3][4] While Amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its potential cytotoxicity.[2] Lipid-based formulations like this compound® have been developed to reduce this toxicity while maintaining antifungal efficacy.[5]

Data Presentation

Table 1: Recommended Concentrations of Amphotericin B for Fungal Contamination Control in Cell Culture

| Application | Recommended Concentration (µg/mL) | Notes |

| Routine Prevention | 0.25 - 1.0 | Lower concentrations are used for continuous, prophylactic protection against fungal contamination.[6] |

| Treatment of Active Contamination | 1.0 - 2.5 | Higher concentrations are recommended for short-term treatment to eliminate existing fungal contamination.[6] It is often advised to discard contaminated cultures if possible. |

Table 2: Cytotoxicity of Amphotericin B in Various Mammalian Cell Lines

| Cell Line | Assay | Concentration (µg/mL) | Effect | Reference |

| Mouse Osteoblasts | MTT Assay | 100 - 1000 | Cell death | [7] |

| Mouse Osteoblasts & Fibroblasts | alamarBlue® Assay | 5 - 10 | Abnormal cell morphology and decreased proliferation | [7] |

| Human Colonic Adenocarcinoma (HT-29) | Neutral Red Uptake | > 5 | Drastic fall in cell viability | |

| Normal Human Colon Cells (CCD 841 CoTr) | Neutral Red Uptake | > 5 | More severe viability decrease compared to cancer cells | |

| Murine Macrophage-like (J774.16) & Hybridoma cells | Morphology | ≥ 0.5 | Cellular alterations | [8] |

Experimental Protocols

Protocol 1: Routine Prevention of Fungal Contamination in Cell Culture

This protocol outlines the steps for the prophylactic use of this compound® to maintain a fungus-free cell culture environment.

Materials:

-

This compound® (Amphotericin B) stock solution (e.g., 250 µg/mL)

-

Complete cell culture medium appropriate for the cell line

-

Sterile serological pipettes and tubes

-

Cell culture flasks or plates

-

Your mammalian cell line of interest

Procedure:

-

Thaw and Prepare this compound®: Thaw the this compound® stock solution at room temperature or in a 37°C water bath. Once thawed, gently mix the solution by inverting the tube several times. Avoid vigorous vortexing.

-

Dilute this compound®: In a sterile tube, dilute the this compound® stock solution with your complete cell culture medium to achieve the desired final concentration (typically 0.25 - 1.0 µg/mL). For example, to prepare 50 mL of medium with a final concentration of 0.5 µg/mL from a 250 µg/mL stock, add 100 µL of the stock solution to 49.9 mL of medium.

-

Culture Cells: Seed and culture your cells according to your standard protocol, using the this compound®-supplemented medium.

-

Monitor Cultures: Regularly monitor your cell cultures for any signs of fungal contamination (e.g., turbidity, filamentous growth, or changes in medium pH). Also, observe the cells for any morphological changes that might indicate cytotoxicity.

-

Subculturing: When subculturing, use fresh this compound®-supplemented medium. It is recommended to maintain the prophylactic use of this compound® for the duration of the experiment.

Protocol 2: Determining the Optimal and Non-Toxic Concentration of this compound®

This protocol describes a method to determine the lowest effective concentration of this compound® that prevents fungal contamination without causing significant toxicity to your specific cell line.

Materials:

-

This compound® (Amphotericin B) stock solution (e.g., 250 µg/mL)

-

Complete cell culture medium

-

96-well cell culture plates

-

Your mammalian cell line of interest

-

Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™)

-

A known fungal contaminant (optional, for efficacy testing)

Procedure:

-

Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Incubate for 24 hours to allow for cell attachment.

-

Prepare Serial Dilutions: Prepare a series of this compound® concentrations in complete cell culture medium. A typical range to test would be from 0.1 µg/mL to 10 µg/mL. Include a no-drug control.

-

Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound®.

-

Incubation: Incubate the plate for a period relevant to your typical culture duration (e.g., 48-72 hours).

-

Cytotoxicity Assessment: After the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.

-

(Optional) Efficacy Assessment: To test the antifungal efficacy, a parallel plate can be set up and intentionally inoculated with a low concentration of a common fungal contaminant (e.g., Candida albicans or Aspergillus fumigatus). Observe for fungal growth in the presence of different this compound® concentrations.

-

Data Analysis: Determine the highest concentration of this compound® that does not significantly reduce cell viability compared to the no-drug control. This is your optimal non-toxic concentration for routine use.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standardized method to determine the minimum inhibitory concentration (MIC) of this compound® against a specific fungal isolate.

Materials:

-

This compound® (Amphotericin B) stock solution

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Fungal isolate to be tested

-

Sterile saline or water

-

Spectrophotometer

Procedure:

-

Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[9]

-

Prepare this compound® Dilutions: Perform serial twofold dilutions of this compound® in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).[10]

-

Inoculate Plates: Add the prepared fungal inoculum to each well containing the this compound® dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.[9]

-

Determine MIC: The MIC is the lowest concentration of this compound® that causes a significant inhibition of fungal growth (e.g., complete inhibition for Amphotericin B) compared to the growth control.[11] This can be assessed visually or by reading the absorbance with a spectrophotometer.

Mandatory Visualizations

Caption: Mechanism of action of this compound® on a fungal cell.

Caption: Interaction of this compound® with a mammalian cell.

Caption: Experimental workflow for fungal contamination prevention.

Conclusion

This compound® is a valuable tool for preventing and controlling fungal contamination in cell culture. By understanding its mechanism of action and potential for cytotoxicity, researchers can effectively implement its use to safeguard their experiments. The protocols provided in this document offer a framework for the routine use of this compound®, as well as for optimizing its concentration for specific cell lines and applications. Adherence to aseptic techniques remains the cornerstone of contamination control, with this compound® serving as a powerful adjunctive measure to ensure the reliability and reproducibility of cell culture-based research.

References

- 1. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Carrier effects on biological activity of amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. einsteinmed.edu [einsteinmed.edu]

- 9. himedialabs.com [himedialabs.com]

- 10. scielo.br [scielo.br]

- 11. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Preparation of Amphocil® Solution for Experimental Use

Audience: Researchers, scientists, and drug development professionals.

Introduction